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molecular formula C8H7N3O B1384119 2-Amino-3H-quinazolin-4-one CAS No. 20198-19-0

2-Amino-3H-quinazolin-4-one

Cat. No. B1384119
M. Wt: 161.16 g/mol
InChI Key: SDTFBAXSPXZDKC-UHFFFAOYSA-N
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Patent
US05064833

Procedure details

2-Amino-4-(3H)-quinazolone (2.0 g, 0.0124 mol) was heated under reflux in phosphoryl chloride (19.02 g, 0.0124 mol) for 2.5 hours. The reaction mixture was partitioned between chloroform, ice and NaOH solution (pH 9) and the organic phase dried, filtered, excess solvent removed and the residue triturated with chloroform to give 2-amino-4-chloroquinazoline (0.42 g, 19%) m.p. 275°-278°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
19.02 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:11][C:10](=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.P(Cl)(Cl)([Cl:15])=O>>[NH2:1][C:2]1[N:11]=[C:10]([Cl:15])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC2=CC=CC=C2C(N1)=O
Step Two
Name
Quantity
19.02 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between chloroform, ice and NaOH solution (pH 9)
CUSTOM
Type
CUSTOM
Details
the organic phase dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
excess solvent removed
CUSTOM
Type
CUSTOM
Details
the residue triturated with chloroform

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=CC=CC=C2C(=N1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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